molecular formula C3H5NS3 B14601540 (Methyldisulfanyl)methyl thiocyanate CAS No. 61079-30-9

(Methyldisulfanyl)methyl thiocyanate

Cat. No.: B14601540
CAS No.: 61079-30-9
M. Wt: 151.3 g/mol
InChI Key: OGZPIPDLYFEARV-UHFFFAOYSA-N
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Description

(Methyldisulfanyl)methyl thiocyanate is an organic compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure. This compound is known for its distinctive pungent odor and is often utilized in various chemical processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Methyldisulfanyl)methyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of methyl thiocyanate with disulfides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where thiocyanate salts are methylated in the presence of disulfides. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(Methyldisulfanyl)methyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocyanates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Methyldisulfanyl)methyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism by which (Methyldisulfanyl)methyl thiocyanate exerts its effects involves the interaction of its sulfur and nitrogen atoms with specific molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl thiocyanate
  • Dimethyl trisulfide
  • Methyl isothiocyanate

Uniqueness

(Methyldisulfanyl)methyl thiocyanate is unique due to its dual sulfur-containing groups, which impart distinct reactivity compared to other similar compounds. This dual functionality allows it to participate in a broader range of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

61079-30-9

Molecular Formula

C3H5NS3

Molecular Weight

151.3 g/mol

IUPAC Name

(methyldisulfanyl)methyl thiocyanate

InChI

InChI=1S/C3H5NS3/c1-5-7-3-6-2-4/h3H2,1H3

InChI Key

OGZPIPDLYFEARV-UHFFFAOYSA-N

Canonical SMILES

CSSCSC#N

Origin of Product

United States

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